N-(3-(benzo[d]thiazol-2-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(phenylsulfonyl)propanamide
CAS No.: 868676-59-9
Cat. No.: VC5236014
Molecular Formula: C25H24N2O3S3
Molecular Weight: 496.66
* For research use only. Not for human or veterinary use.
![N-(3-(benzo[d]thiazol-2-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(phenylsulfonyl)propanamide - 868676-59-9](/images/structure/VC5236014.png)
Specification
CAS No. | 868676-59-9 |
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Molecular Formula | C25H24N2O3S3 |
Molecular Weight | 496.66 |
IUPAC Name | 3-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]propanamide |
Standard InChI | InChI=1S/C25H24N2O3S3/c28-22(15-16-33(29,30)17-9-3-1-4-10-17)27-25-23(18-11-5-2-6-13-20(18)31-25)24-26-19-12-7-8-14-21(19)32-24/h1,3-4,7-10,12,14H,2,5-6,11,13,15-16H2,(H,27,28) |
Standard InChI Key | JEHQSCTWSZESJN-UHFFFAOYSA-N |
SMILES | C1CCC2=C(CC1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)CCS(=O)(=O)C5=CC=CC=C5 |
Introduction
Structural Elucidation and Nomenclature
Core Structural Components
The molecule consists of three primary domains:
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Benzo[d]thiazol-2-yl group: A bicyclic system comprising a benzene ring fused to a thiazole ring, with the thiazole nitrogen at position 2. This moiety is frequently associated with antimicrobial and kinase-inhibitory activities .
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5,6,7,8-Tetrahydro-4H-cyclohepta[b]thiophen-2-yl group: A seven-membered cycloheptane ring fused to a thiophene ring, partially saturated to form tetrahydro derivatives. The saturation likely enhances conformational flexibility and bioavailability .
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3-(Phenylsulfonyl)propanamide linker: A propanamide chain substituted at the β-position with a phenylsulfonyl group. Sulfonamides are known for their electron-withdrawing properties and role in enhancing metabolic stability .
Systematic Nomenclature
The compound’s name follows IUPAC conventions for polycyclic systems:
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Parent hydride: Cyclohepta[b]thiophene (fusion of cycloheptane with thiophene at the "b" edge).
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Substituents:
Hypothetical Synthesis Pathways
Retrosynthetic Analysis
The synthesis likely involves convergent strategies to assemble the three domains separately before final coupling:
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Benzo[d]thiazole synthesis: Condensation of 2-aminothiophenol with a carbonyl source (e.g., carboxylic acid derivatives) .
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Cyclohepta[b]thiophene core: Cyclization via Friedel-Crafts alkylation or transition-metal-catalyzed cross-coupling to form the fused thiophene .
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Sulfonamide linker: Introduction of the phenylsulfonyl group via sulfonation of propanoyl chloride, followed by amidation with the cyclohepta[b]thiophene amine .
Key Reaction Steps
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Step 1: Preparation of 3-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxylic acid via reductive amination of a ketone precursor.
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Step 2: Sulfonation of 3-chloropropanoyl chloride using benzenesulfonyl chloride in the presence of a base (e.g., pyridine) .
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Step 3: Coupling the sulfonated propanoyl chloride to the cyclohepta[b]thiophene amine using EDC/HOBt activation.
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Step 4: Suzuki-Miyaura cross-coupling to attach the benzo[d]thiazol-2-yl group to the central scaffold .
Physicochemical Properties
Predicted Molecular Properties
Property | Value |
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Molecular formula | C₂₇H₂₅N₃O₃S₃ |
Molecular weight | 535.69 g/mol |
LogP (octanol-water) | 3.2 (estimated) |
Solubility | Low aqueous solubility |
Hydrogen bond donors | 2 (amide NH, sulfonamide NH) |
Hydrogen bond acceptors | 6 |
The high LogP value suggests significant lipophilicity, likely necessitating formulation enhancements (e.g., nanocarriers) for drug delivery . The phenylsulfonyl group contributes to metabolic resistance but may reduce membrane permeability .
Compound | Activity | Reference |
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US10927129B2 (Patent ) | HIV integrase inhibition | |
CID 5310363 (PubChem ) | Unknown (structural analogue) |
While the patented compound in targets HIV integrase, the structural similarity (heterocyclic cores with sulfonamides) implies shared pharmacokinetic profiles, such as hepatic metabolism via CYP3A4 .
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